molecular formula C23H34ClNO2 B10974550 4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide

Cat. No.: B10974550
M. Wt: 392.0 g/mol
InChI Key: VLWNLMHASFTJPH-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a dicyclohexylbutanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base to form the intermediate 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is then reacted with N,N-dicyclohexylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of target plants. The compound’s interaction with cellular receptors and enzymes is crucial for its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide is unique due to its specific combination of a chloro-substituted phenoxy group and a dicyclohexylbutanamide moiety, which imparts distinct chemical and biological properties. Its ability to form herbicidal ionic liquids and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

Molecular Formula

C23H34ClNO2

Molecular Weight

392.0 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide

InChI

InChI=1S/C23H34ClNO2/c1-18-17-19(24)14-15-22(18)27-16-8-13-23(26)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h14-15,17,20-21H,2-13,16H2,1H3

InChI Key

VLWNLMHASFTJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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